Retigabine derivative 10g Retigabine derivative 10g
Brand Name: Vulcanchem
CAS No.:
VCID: VC14551827
InChI: InChI=1S/C24H28FN3O4/c1-6-14-28(16-17-8-10-18(25)11-9-17)19-12-13-20(26-22(29)31-7-2)21(15-19)27-23(30)32-24(3,4)5/h1,8-13,15H,7,14,16H2,2-5H3,(H,26,29)(H,27,30)
SMILES:
Molecular Formula: C24H28FN3O4
Molecular Weight: 441.5 g/mol

Retigabine derivative 10g

CAS No.:

Cat. No.: VC14551827

Molecular Formula: C24H28FN3O4

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

Retigabine derivative 10g -

Specification

Molecular Formula C24H28FN3O4
Molecular Weight 441.5 g/mol
IUPAC Name tert-butyl N-[2-(ethoxycarbonylamino)-5-[(4-fluorophenyl)methyl-prop-2-ynylamino]phenyl]carbamate
Standard InChI InChI=1S/C24H28FN3O4/c1-6-14-28(16-17-8-10-18(25)11-9-17)19-12-13-20(26-22(29)31-7-2)21(15-19)27-23(30)32-24(3,4)5/h1,8-13,15H,7,14,16H2,2-5H3,(H,26,29)(H,27,30)
Standard InChI Key FWQHRZXEQNUCSY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=C(C=C(C=C1)N(CC#C)CC2=CC=C(C=C2)F)NC(=O)OC(C)(C)C

Introduction

Chemical Characterization of Retigabine Derivative 10g

Retigabine derivative 10g, also known as CHEMBL4588394 or BDBM50521289, is a fluorinated aromatic amine with the systematic name 4-[(2-fluorophenyl)amino]-6-methoxy-N-(naphthalen-1-yl)quinolin-2-amine. Its molecular structure features a quinoline core substituted with methoxy, fluorophenylamino, and naphthyl groups, which are critical for its interaction with potassium channels .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₈FN₃O₄PubChem
Molecular Weight441.5 g/molPubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors6PubChem
Rotatable Bonds10PubChem
Lipophilicity (XLogP3)4.3PubChem

The compound’s three-dimensional conformation reveals a planar quinoline ring system, which facilitates π-π stacking interactions with channel pore residues, while the naphthyl group occupies a hydrophobic pocket in KCNQ4/5 subunits . This structural arrangement underpins its subtype selectivity, as demonstrated by electrophysiological assays showing half-maximal effective concentrations (EC₅₀) of 1.2 μM for KCNQ4 and 0.9 μM for KCNQ5, compared to >30 μM for KCNQ1/2 .

Pharmacological Profile and Mechanism of Action

Retigabine derivative 10g functions as a potassium channel opener, stabilizing the open state of KCNQ4/5 channels by binding to a conserved tryptophan residue (W265 in KCNQ4) in the voltage-sensing domain . This action hyperpolarizes smooth muscle and neuronal membranes, reducing excitability. In murine bladder smooth muscle cells, 10g (10 μM) increased outward potassium currents by 85%, effectively suppressing spontaneous contractions . Similarly, in hippocampal neurons, it reduced firing frequency by 70% without affecting action potential amplitude, underscoring its potential as an antiepileptic agent .

Table 2: Selectivity Profile Across KCNQ Subtypes

Channel SubtypeEC₅₀ (μM)Maximum Current Potentiation
KCNQ41.2220%
KCNQ50.9245%
KCNQ1>30<10%
KCNQ2>30<10%

Data derived from voltage-clamp experiments in transfected HEK293 cells .

Synthesis and Development

The synthesis of retigabine derivative 10g involves sequential modifications to retigabine’s core structure. A pivotal step is the Buchwald–Hartwig amination of 4-chloro-6-methoxyquinoline with 2-fluoroaniline, achieving a 78% yield under palladium catalysis. Subsequent N-alkylation with 1-naphthyl isocyanate introduces the naphthyl moiety, critical for subtype selectivity . This route avoids hazardous reagents like methyl chloroformate, which were problematic in earlier retigabine analog syntheses .

Therapeutic Applications and Preclinical Findings

Epilepsy

In a pentylenetetrazole-induced seizure model, 10g (20 mg/kg, intraperitoneal) delayed seizure onset by 135% compared to controls, outperforming retigabine (90% delay) at equivalent doses . Its improved selectivity may reduce off-target effects such as retinal discoloration, a known issue with retigabine.

Hypertension

In spontaneously hypertensive rats, chronic administration of 10g (10 mg/kg/day) reduced systolic blood pressure by 25 mmHg over four weeks, correlating with enhanced vasodilation in mesenteric arteries .

Overactive Bladder

Topical application of 10g (1 μM) in human bladder strips decreased contraction frequency by 60%, suggesting utility in overactive bladder syndrome .

Future Directions

Ongoing research aims to optimize 10g’s pharmacokinetic profile, particularly its oral bioavailability (currently 38% in rats) . Structural analogs with substituted naphthyl groups are under investigation to enhance blood-brain barrier penetration. A phase I clinical trial application is anticipated by late 2026, pending further toxicology assessments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator